

# SAR-20347 hydrogen bond donors acceptors

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**Compound Focus:** SAR-20347

Cat. No.: S542453

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## Molecular and Physicochemical Profile

The table below summarizes the core structural and physicochemical properties of **SAR-20347** that are critical for its activity and drug-likeness.

Property	Specification
Molecular Formula	C <sub>21</sub> H <sub>18</sub> ClFN <sub>4</sub> O <sub>4</sub> [1] [2]
Molecular Weight	444.84 g/mol [1] [2]
Hydrogen Bond Donors	2 [1] [3]
Hydrogen Bond Acceptors	7 [1] [3]
Rotatable Bonds	5-6 [1] [3]
Topological Polar Surface Area (TPSA)	110.69 Å <sup>2</sup> [3]
Calculated LogP (XLogP)	0.22 - 3.08 [1] [3]
Lipinski's Rule of 5	Zero violations [3]
CAS Registry Number	1450881-55-6 [1] [3]

Property	Specification
Chemical Name	2-(2-Chloro-6-fluorophenyl)-5-[[4-(4-morpholinylcarbonyl)phenyl]amino]-4-oxazolecarboxamide [1]

The presence of 7 hydrogen bond acceptors and 2 donors, along with a relatively high TPSA, indicates that **SAR-20347** is a polar molecule capable of forming multiple specific interactions with its protein targets, which is a key feature for its inhibitory activity [3].

## Biological Activity and Selectivity Profile

**SAR-20347** is a potent inhibitor of the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC<sub>50</sub>) values from biochemical and cellular assays:

Target Kinase	Reported IC <sub>50</sub> (nM)
TYK2	0.6 nM [2]
JAK1	23 nM [2]
JAK2	26 nM [2]
JAK3	41 nM [2]

Its potency and selectivity profile (**TYK2** > **JAK1** > **JAK2** > **JAK3**) make it a useful tool for probing the biology of TYK2 and JAK1-driven signaling pathways [4] [1].

## Detailed Experimental Protocols

The following methodologies are cited in the literature for evaluating the activity of **SAR-20347**.

### In Vitro Kinase Inhibition Assays

These protocols measure the compound's direct ability to inhibit kinase enzyme activity.

- **Radioactive ATP Assay:** Kinase activity is measured in a reaction buffer containing Hepes, MgCl<sub>2</sub>, and DTT. The reaction is initiated by adding 10 μM <sup>33</sup>P-ATP along with varying concentrations of **SAR-20347**. After incubation, the mixture is spotted onto P81 filter paper, washed to remove unincorporated ATP, and the remaining radioactivity is quantified using a phosphorimager to determine the IC<sub>50</sub> [4].
- **TR-FRET Assay:** This non-radioactive assay uses a GFP-labeled STAT3 substrate and a terbium-labeled anti-phospho-STAT3 antibody. In the presence of active kinase, ATP, and **SAR-20347**, phosphorylation of STAT3 brings the GFP and Tb complexes close, generating a FRET signal. Inhibition reduces this signal. The assay is read with a time delay to reduce background fluorescence [4].

## Cell-Based Signaling Inhibition

This protocol assesses the compound's ability to enter cells and inhibit cytokine-induced signaling.

- **Cytokine-Induced STAT Phosphorylation:** Cells (such as TF-1 or NK-92 lines) are serum-starved overnight and then pre-treated with **SAR-20347** for 20 minutes before stimulation with a specific cytokine (e.g., IL-12). Cells are then lysed, and phosphorylated STAT levels are measured using immunoassays to calculate the IC<sub>50</sub> for pathway inhibition [4] [1].

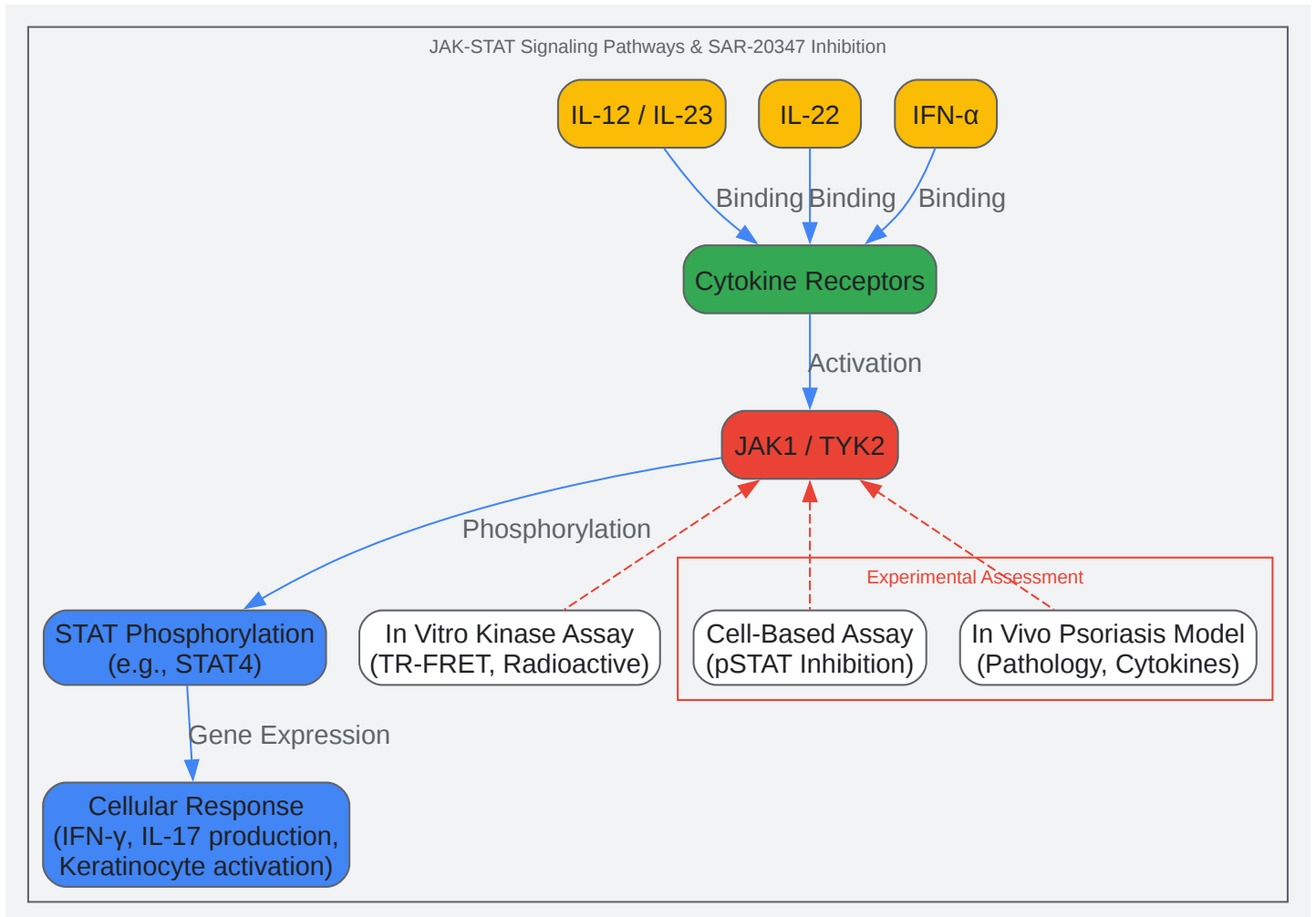
## In Vivo Efficacy Model

This model evaluates the therapeutic potential of **SAR-20347** in a disease context.

- **Imiquimod-Induced Psoriasis Model:** Mice are treated topically with imiquimod to induce psoriasis-like skin inflammation. **SAR-20347** is administered orally, often at a dose of 60 mg/kg. The efficacy is evaluated by measuring reduction in skin pathology, keratinocyte activation, and pro-inflammatory cytokine levels (e.g., IL-17, IL-22) in skin or serum [4] [1].

## Visualized Signaling Pathways and Experimental Workflow

The following diagram illustrates the key JAK-STAT signaling pathways targeted by **SAR-20347** and the points of inhibition, integrating the experimental approaches.



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## Key Insights for Research Applications

- **Mechanistic Tool:** **SAR-20347** is particularly valuable for dissecting the roles of TYK2 and JAK1 in inflammatory processes, especially in Th17-driven disease models like psoriasis [4].
- **Formulation Consideration:** For *in vivo* studies, **SAR-20347** can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to achieve a workable solution for administration [1].

- **Beyond Psoriasis:** While prominently used in psoriasis models, the inhibition of IL-12 and IFN- $\alpha$  signaling suggests potential research applications in other autoimmune and inflammatory conditions [4] [1].

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## References

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3. SAR-20347 - Ligands [guidetopharmacology.org]
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